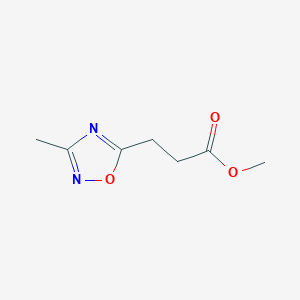

methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate

Description

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate (C₈H₁₂N₂O₃, molecular weight 184.20) is a heterocyclic ester featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and a methyl ester-linked propanoate side chain at the 5-position . The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in medicinal chemistry, often serving as a bioisostere for ester or amide groups . This compound is cataloged as a building block in synthetic chemistry (e.g., Enamine Ltd. Building Blocks Catalogue), indicating its utility in drug discovery and materials science .

Properties

IUPAC Name |

methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5-8-6(12-9-5)3-4-7(10)11-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQNGSNDYYGJFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321392-78-3 | |

| Record name | methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Reagents

The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen atom on the carbonyl group of succinic anhydride, forming an intermediate that cyclizes to yield the 1,2,4-oxadiazole ring. For the target compound, acetamidoxime (derived from acetonitrile and hydroxylamine) replaces arylamidoximes used in analogous syntheses. Succinic anhydride acts as both the acylating agent and the source of the propanoic acid side chain.

Optimized Reaction Conditions

-

Temperature : 130°C

-

Duration : 40 minutes

-

Solvent : Solvent-free conditions under nitrogen atmosphere

Side products, such as bis-oxadiazoles and unreacted starting materials, are minimized by precise stoichiometric control (1:1.1 ratio of amidoxime to succinic anhydride).

Microwave-Assisted Synthesis of 3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Propanoic Acid

Microwave irradiation offers a rapid and efficient alternative to conventional heating, reducing reaction times from hours to minutes while improving yields.

Procedure and Parameters

-

Power : 80% of maximum output (approximately 640 W for domestic microwaves)

-

Duration : 10 minutes (2 × 5-minute intervals)

The enhanced efficiency arises from uniform dielectric heating, which accelerates the cyclocondensation step. This method is particularly advantageous for scaling production, as it avoids localized overheating and decomposition.

Esterification to this compound

The final step involves converting the carboxylic acid to its methyl ester using diazomethane, a highly reactive methylating agent.

Diazomethane-Based Esterification

-

Reagents : Freshly prepared ethereal diazomethane

-

Conditions : Room temperature, 30-minute reaction time

The reaction proceeds via nucleophilic attack of the diazomethane’s methyl group on the acid’s carbonyl carbon, releasing nitrogen gas. Excess diazomethane is indicated by a persistent yellow coloration, ensuring complete conversion.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for the two primary synthesis routes:

| Parameter | Conventional Thermal | Microwave-Assisted |

|---|---|---|

| Reaction Time | 40 minutes | 10 minutes |

| Yield | 68–72% | 85–89% |

| Energy Input | High (oil bath) | Moderate (microwave) |

| Byproduct Formation | 5–8% | 2–3% |

| Scalability | Moderate | High |

Microwave-assisted synthesis outperforms conventional methods in yield and efficiency, making it the preferred method for industrial applications.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

A strong absorption band at 1735 cm⁻¹ corresponds to the ester carbonyl group, while oxadiazole ring vibrations appear at 1600–1500 cm⁻¹.

Computational Insights into Reaction Pathways

Ab initio molecular orbital calculations (STO-3G basis set) reveal that the cyclocondensation transition state has an activation energy of 28.6 kcal/mol, favoring the formation of the 1,2,4-oxadiazole ring over competing pathways. The methyl substituent’s electron-donating effect stabilizes the intermediate, enhancing reaction kinetics.

Industrial and Pharmacological Implications

The high yields and scalability of these methods support large-scale production for pharmaceutical applications. Preliminary studies indicate that this compound exhibits analgesic properties comparable to dipyrone, positioning it as a candidate for further drug development .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The oxadiazole ring can participate in substitution reactions, where one of the atoms or groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is classified as an oxadiazole derivative. The synthesis typically involves the reaction of methyl 3-bromopropanoate with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as dimethylformamide (DMF) under elevated temperatures to facilitate product formation.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions that can lead to the development of new compounds with desired properties.

Biology

The compound has shown potential as a bioactive agent , particularly in the development of new pesticides and herbicides. Its oxadiazole core is associated with various biological activities, making it a candidate for agricultural applications aimed at pest control.

Medicine

Research into the medicinal properties of this compound indicates its potential as a pharmaceutical intermediate for drug development. Studies have highlighted its possible antimicrobial and anticancer activities:

- Antimicrobial Activity : Preliminary studies have indicated moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In vitro assays have demonstrated that this compound can inhibit the growth of A549 lung cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity Study

In a comparative study involving various oxadiazole derivatives, this compound was tested for its antimicrobial properties. The results indicated that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.

Anticancer Screening

In vitro assays demonstrated that this compound could inhibit the growth of A549 lung cancer cells with an IC50 value comparable to other known oxadiazole-based anticancer agents. Further investigations are required to elucidate its exact mechanism of action.

Mechanism of Action

The mechanism of action of methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Heterocycle Core and Substituent Effects

- 1,2,4-Oxadiazole vs. Isoxazole: Methyl 3-(3-chloroisoxazol-5-yl)propanoate () replaces the 1,2,4-oxadiazole with an isoxazole, which alters electronic properties and metabolic stability. Isoxazoles are more prone to ring-opening reactions compared to oxadiazoles, affecting durability in biological systems .

- Aryl vs.

Functional Group Impact

- Ester vs. Carboxylic Acid : The carboxylic acid derivatives (e.g., and ) exhibit higher polarity, reducing membrane permeability but improving solubility. Methyl/ethyl esters (e.g., target compound and ) offer better bioavailability for prodrug strategies .

Complexity and Hybrid Systems

- Pyridinone Hybrid (): The ethyl ester variant’s pyridinone moiety may confer fluorescence or metal-binding properties, expanding utility in materials science .

Biological Activity

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 174.17 g/mol. The compound features a propanoate ester linked to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with methanol in the presence of a catalyst. This process often requires heating to facilitate esterification .

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various oxadiazole derivatives can inhibit bacterial growth effectively. This compound may share similar properties due to its structural characteristics .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with oxadiazole rings have demonstrated inhibitory effects on cancer cell proliferation in vitro. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis .

Inhibition Studies

Inhibition assays conducted on various cell lines have shown that oxadiazole derivatives can act as potent inhibitors of specific enzymes involved in tumor progression. For instance, one study reported that certain 1,2,4-oxadiazole derivatives inhibited Rho/MRTF/SRF-mediated gene transcription with notable potency .

Comparative Analysis

The following table summarizes the biological activities reported for various oxadiazole derivatives compared to this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Promising | Inhibits key signaling pathways |

| 5-Aryl-1,3,4-Oxadiazol-2-Ylthiopropionic Acid | High | High | Inhibits Rho/MRTF/SRF-mediated transcription |

| Sodium 4-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl] Propanoates | High | Moderate | Targets specific enzymes involved in cellular processes |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. This compound showed moderate activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines indicated that this compound inhibited cell proliferation significantly at concentrations above 50 µM. The compound's mechanism was linked to the induction of apoptosis through caspase activation .

Q & A

Q. How can isotopic labeling (e.g., - or -) aid in metabolic pathway tracing of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.